2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
Description
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Properties
IUPAC Name |
2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-6(13)4(5)3-12/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAHHMRUUIRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its unique combination of a reactive aldehyde, a nucleophilic/acidic hydroxyl group, and the electronically influential trifluoromethyl group on a pyridine scaffold makes it a versatile precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic applications of this aldehyde in drug discovery, with a particular focus on its emerging role in the development of targeted therapies such as kinase inhibitors.
Introduction: The Trifluoromethyl Pyridine Motif in Drug Design
The incorporation of fluorine and fluorinated groups has become a cornerstone of modern drug design, with the trifluoromethyl (CF₃) group being particularly prominent.[1][2] The CF₃ group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] When appended to a pyridine ring, a common scaffold in pharmaceuticals, the trifluoromethyl group can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation pathways.[3][4] This has led to the successful development of numerous drugs and clinical candidates containing the trifluoromethylpyridine moiety, including the non-nucleoside reverse transcriptase inhibitor Doravirine and the CSF-1R kinase inhibitor Pexidartinib.[3][5]
This compound emerges as a particularly valuable, yet under-documented, intermediate in this context. Its strategic placement of functional groups allows for a multitude of chemical transformations, providing a gateway to novel chemical entities with tailored biological activities.
Synthesis and Chemical Properties
The synthesis of this compound is not extensively described as a standalone procedure in the literature. However, a plausible and efficient synthetic strategy can be devised based on established methods for the construction of substituted pyridones and subsequent formylation. The primary approach involves a cyclocondensation reaction to construct the core 2-hydroxy-4-(trifluoromethyl)pyridine ring system, followed by the introduction of the aldehyde group at the 3-position.
Part 1: Synthesis of the 2-Hydroxy-4-(trifluoromethyl)pyridine Intermediate
A common and effective method for the synthesis of 4-(trifluoromethyl)-2-pyridones is the cyclocondensation of a trifluoromethyl-containing building block with a suitable C3 synthon in the presence of an ammonia source.[6][7] One of the most utilized trifluoromethyl building blocks is ethyl 4,4,4-trifluoroacetoacetate.[3][6]
Conceptual Synthetic Pathway:
Caption: Conceptual pathway for the synthesis of the 2-Hydroxy-4-(trifluoromethyl)pyridine intermediate.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate and a suitable acetaldehyde equivalent (e.g., an enol ether or enamine) in a high-boiling solvent such as ethanol or acetic acid, add a source of ammonia, like ammonium acetate.
-
Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the 2-hydroxy-4-(trifluoromethyl)pyridine intermediate.
Part 2: Formylation of the 2-Hydroxypyridine Ring
The introduction of a formyl group at the C3 position of the 2-hydroxypyridine ring is a critical step. Several classical formylation methods can be applied, with the Vilsmeier-Haack and Reimer-Tiemann reactions being the most prominent.
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[7][8][9][10][11] The 2-pyridone tautomer of 2-hydroxypyridine is sufficiently electron-rich to undergo this transformation.
-
Reimer-Tiemann Reaction: This method is traditionally used for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[12][13][14][15][16] Its application to 3-hydroxypyridine has been reported, suggesting its potential applicability to the 2-hydroxypyridine system.[12]
Illustrative Vilsmeier-Haack Formylation Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of the 2-hydroxypyridine intermediate.
Detailed Experimental Protocol (Representative Vilsmeier-Haack):
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction Execution: Dissolve the 2-hydroxy-4-(trifluoromethyl)pyridine intermediate in DMF and add it to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Role in Medicinal Chemistry: A Versatile Scaffold for Bioactive Molecules
The true value of this compound lies in its potential as a versatile starting material for the synthesis of more complex, biologically active molecules. The presence of three distinct functional handles—the aldehyde, the hydroxyl group, and the trifluoromethyl-activated pyridine ring—allows for a wide array of synthetic manipulations.
Kinase Inhibitors: A Promising Arena
The trifluoromethylpyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[17][18][19] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[17] The aldehyde and hydroxyl groups of this compound serve as ideal anchor points for building molecules that can interact with the ATP-binding site of kinases.
Hypothetical Application in Kinase Inhibitor Synthesis:
Caption: Hypothetical synthetic route from the title compound to a complex kinase inhibitor.
-
The Aldehyde Group: This electrophilic center is primed for reactions such as condensations (e.g., Knoevenagel, Wittig), reductive aminations, and the formation of imines and hydrazones.[20] This allows for the introduction of various side chains and ring systems that can occupy different pockets of a kinase active site, thereby tuning the selectivity and potency of the inhibitor.
-
The Hydroxyl Group: The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form.[13] The hydroxyl group can be alkylated or acylated to introduce further diversity. More importantly, it can act as a hydrogen bond donor or acceptor, a critical interaction for binding to the hinge region of many kinases.
-
The Trifluoromethyl Group: As previously discussed, the CF₃ group enhances the drug-like properties of the molecule. Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring, potentially facilitating certain substitution reactions.
Quantitative Data on Related Kinase Inhibitors:
While specific IC₅₀ values for derivatives of this compound are not available in the searched literature, data from structurally related trifluoromethylpyridine-containing kinase inhibitors highlight the potential of this scaffold. For instance, Pexidartinib, which features a trifluoromethylpyridine moiety, is a potent inhibitor of the CSF-1R kinase with an IC₅₀ value of 13 nM.[3]
| Kinase Inhibitor | Target Kinase | IC₅₀ (nM) |
| Pexidartinib[3] | CSF-1R | 13 |
| Fostamatinib (active metabolite R406)[21] | Syk | 41 |
| Encorafenib[21] | B-RAF(V600E) | 4 |
This table underscores the low nanomolar potency that can be achieved with trifluoromethylpyridine-based kinase inhibitors.
Bioisosteric Replacement and Analogue Synthesis
In drug discovery, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity—is a powerful tool.[3][5][22][23][24] this compound can serve as a valuable scaffold for generating libraries of analogues for structure-activity relationship (SAR) studies. The hydroxyl and aldehyde groups can be systematically modified to probe their interactions with a biological target. Furthermore, the entire 2-hydroxy-4-(trifluoromethyl)nicotinoyl moiety can be used as a bioisosteric replacement for other chemical groups in known active compounds to improve their properties.[3][5][22]
Conclusion
This compound, while not extensively documented as a standalone compound, represents a strategically important building block in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its unique combination of reactive functional groups on a trifluoromethyl-activated pyridine core makes it an ideal starting point for the construction of novel, complex molecules. The demonstrated success of the trifluoromethylpyridine scaffold in approved drugs, particularly in the area of kinase inhibitors, strongly suggests that this compound is a valuable and likely underutilized tool for the development of next-generation therapeutics. Further exploration of its synthesis and application in drug discovery programs is highly warranted.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved from [Link]
-
How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ. (n.d.). Retrieved from [Link]
-
The 2-hydroxypyridines substituted at the third position, which were... - ResearchGate. (n.d.). Retrieved from [Link]
-
Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. (n.d.). Retrieved from [Link]
-
How do you do the work up of Reimer-Tiemann reaction of 3-hydroxypyridine? (2014, May 5). Retrieved from [Link]
-
Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved from [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC. (2016, November 14). Retrieved from [Link]
- Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).
-
Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy - YouTube. (2022, December 26). Retrieved from [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) - The University of Aberdeen Research Portal. (2019, May 3). Retrieved from [Link]
-
C3-Formylation of Pyridines via Streptocyanine Intermediates - PubMed. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (n.d.). Retrieved from [Link]
-
Nicotinaldehyde [2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazone monohydrate - PMC. (n.d.). Retrieved from [Link]
-
Patents Assigned to Depco-TRH Pty Ltd. (n.d.). Retrieved from [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. (n.d.). Retrieved from [Link]
-
C3-Formylation of Pyridines via Streptocyanine Intermediates | Request PDF. (n.d.). Retrieved from [Link]
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones - The Journal of Organic Chemistry (ACS Publications). (2007, October 4). Retrieved from [Link]
-
Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. (n.d.). Retrieved from [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Retrieved from [Link]
-
WO 2013/149959 A1 - Googleapis.com. (2013, October 10). Retrieved from [Link]
-
Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC - NIH. (n.d.). Retrieved from [Link]
- US9469590B2 - Organic compounds - Google Patents. (n.d.).
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved from [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. (2022, September 13). Retrieved from [Link]
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Strategic Fluorination: The Technical Guide to 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
Executive Summary: The Fluorine Advantage
In modern drug discovery, 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde (and its tautomer 2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde ) represents a high-value fluorinated building block. Its strategic importance lies in the trifluoromethyl (
This guide details the synthesis, structural dynamics, and divergent reactivity of this scaffold, specifically focusing on its utility in generating pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,6-naphthyridines .
Structural Integrity & Tautomerism
Understanding the tautomeric equilibrium is a prerequisite for controlled functionalization.
The Tautomeric Equilibrium
In solution (DMSO, MeOH), the equilibrium heavily favors the 2-pyridone (amide) form over the 2-hydroxypyridine (enol) form. This dictates reactivity:
-
N-Alkylation: Occurs under basic conditions (e.g.,
, alkyl halides) due to the nucleophilicity of the pyridone nitrogen. -
O-Functionalization: Requires "hard" electrophiles or activation (e.g.,
to generate the 2-chloro derivative).
| Feature | 2-Hydroxy Form (Enol) | 2-Pyridone Form (Amide) |
| Dominance | Solid state / Non-polar solvents | Polar solvents / Biological media |
| Reactivity | Precursor to 2-Chloro derivatives | Nucleophile for N-alkylation |
| Electronic Effect | Aromatic sextet preserved | Amide resonance stabilization |
Synthesis Protocol: The "Nitrile-Reduction" Route
While the aldehyde is the target, it is rarely isolated as a raw material due to stability concerns. The industry-standard protocol involves synthesizing the carbonitrile precursor followed by controlled reduction.
Step-by-Step Methodology
Phase 1: Cyclocondensation (Pyridone Ring Formation)
Reagents: Ethyl 4,4,4-trifluoroacetoacetate, 2-Cyanoacetamide, Piperidine (Cat.), Ethanol.
-
Setup: Charge a reactor with ethanol (anhydrous). Add 1.0 eq of ethyl 4,4,4-trifluoroacetoacetate and 1.1 eq of 2-cyanoacetamide.
-
Initiation: Add catalytic piperidine (0.1 eq) dropwise.
-
Reflux: Heat to reflux (
) for 4–6 hours. The reaction proceeds via a Knoevenagel condensation followed by Pinner-type cyclization. -
Isolation: Cool to
. The 3-cyano-4-(trifluoromethyl)-2-pyridone precipitates. Filter and wash with cold ethanol.
Phase 2: Controlled Reduction to Aldehyde
Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene/THF.
-
Inert Atmosphere: Purge reactor with
. Dissolve the nitrile intermediate in anhydrous THF. -
Cryogenic Addition: Cool to
. Add DIBAL-H (1.2 eq, 1.0 M in toluene) dropwise over 30 mins. Crucial: Temperature control prevents over-reduction to the amine. -
Hydrolysis: Quench with saturated Rochelle’s salt (potassium sodium tartrate) or 1M HCl at
. -
Extraction: Extract with EtOAc. The aldehyde is often used immediately in the next step (telescoped synthesis) to avoid oxidation to the carboxylic acid.
Visualization: Synthesis Workflow
Figure 1: The standard synthetic pathway from acyclic precursors to the target aldehyde.
Divergent Synthetic Utility
The this compound scaffold is a "linchpin" intermediate. It diverges into two major medicinal chemistry workflows.
Workflow A: The "Active Chloro" Route ( Activation)
To introduce complexity at the 2-position (e.g., ether or amine linkages common in kinase inhibitors), the 2-hydroxy group must be converted to a leaving group.
-
Chlorination: Treat the aldehyde (or its nitrile precursor) with
(Phosphorus oxychloride) at reflux.-
Result:2-Chloro-4-(trifluoromethyl)nicotinaldehyde .
-
-
Displacement: The
group at C4 is strongly electron-withdrawing, activating the C2-Cl bond for displacement by amines or alkoxides.-
Application: Synthesis of Sorafenib analogs or Doravirine intermediates.
-
Workflow B: Heterocyclic Condensation (Kinase Scaffolds)
The ortho-disposition of the aldehyde (C3) and the amine/amide (C2) allows for rapid construction of fused bicycles.
-
Pyrido[2,3-d]pyrimidines: Condensation with amidines (e.g., acetamidine, benzamidine).
-
Mechanism:[1] Schiff base formation at the aldehyde followed by cyclodehydration.
-
Target: EGFR and PIM-1 kinase inhibitors.
-
-
Friedländer Reaction: Condensation with ketones (e.g., acetone, acetophenone).
-
Target: 1,6-Naphthyridines (Antiviral/Antibacterial agents).
-
Visualization: Reactivity Map
Figure 2: Divergent reactivity pathways leading to distinct pharmacological scaffolds.
Technical Specifications & Stability
When handling this building block, adhere to the following parameters to ensure reproducibility:
| Parameter | Specification | Causality/Reasoning |
| Storage | Aldehydes are prone to air oxidation to carboxylic acids. | |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents due to H-bonding networks (dimerization). |
| pKa | ~6.5 (Pyridone NH) | The |
| Hygroscopicity | Moderate | The 2-hydroxy/oxo motif can coordinate water; dry solvents are mandatory for activation steps. |
References
-
Synthesis of Trifluoromethylpyridines
-
Pyrido[2,3-d]pyrimidine Applications
-
Amidine Condensation Strategies
-
Agrochemical Context (TFMP)
Sources
- 1. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. figshare.com [figshare.com]
- 6. Amidine synthesis by imidoylation [organic-chemistry.org]
- 7. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]
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Thermodynamic Stability of 4-(Trifluoromethyl)nicotinaldehyde: A Technical Guide
Part 1: Executive Technical Summary
4-(Trifluoromethyl)nicotinaldehyde (CAS: 1083197-78-7) represents a distinct class of electron-deficient heterocycles where thermodynamic stability is governed by a precarious equilibrium between the carbonyl form and its hydrate (gem-diol).
For researchers in drug discovery, this molecule is not merely a "building block" but a reactive electrophile . The presence of the trifluoromethyl group (
Core Thermodynamic Reality: unlike benzaldehyde, which is stable in air, 4-(trifluoromethyl)nicotinaldehyde is thermodynamically predisposed to hydration in the presence of moisture and hemiacetal formation in alcoholic solvents. Successful handling requires treating the material not as a static solid, but as a dynamic equilibrium system.
Part 2: Thermodynamic Landscape & Mechanistic Logic
The Electronic "Perfect Storm"
The instability of this aldehyde is not decomposition (bond breaking) but rather a shift in the hydration equilibrium constant (
Two primary vectors drive the equilibrium toward the hydrate (gem-diol):
-
The Pyridine Sink: The nitrogen atom (N1) exerts a strong inductive effect (-I) and resonance withdrawal, depleting electron density from the ring.
-
The Ortho-Effect (
): The trifluoromethyl group at C4 is strongly electron-withdrawing ( ). Being ortho to the aldehyde (at C3), it inductively destabilizes the partial positive charge on the carbonyl carbon, making it desperate for nucleophilic stabilization (water).
Steric vs. Electronic Competition
While the electronic vectors favor hydration, the steric bulk of the
-
Result: The molecule may appear stable as an oil or solid initially (kinetic stability), but upon dissolution in wet solvents or exposure to humid air, it thermodynamically relaxes into the hydrate form.
Visualization of the Equilibrium Pathway
The following diagram illustrates the competing pathways that define the molecule's stability profile.
Figure 1: The hydration equilibrium landscape. The electron-withdrawing nature of the scaffold pushes the equilibrium toward the gem-diol in the presence of moisture.
Part 3: Self-Validating Experimental Protocols
To work with this molecule, you must verify its state.[1][2] Standard LC-MS often fails to distinguish the hydrate from the aldehyde due to in-source dehydration. Quantitative NMR (qNMR) is the only definitive method for stability assessment.
Protocol A: Determination of Hydration Equilibrium ( )
Purpose: To quantify the ratio of active aldehyde to inactive hydrate in your specific batch.
Reagents:
-
Analyte: 4-(Trifluoromethyl)nicotinaldehyde (~10 mg)
-
Solvent A: DMSO-
(anhydrous, control) -
Solvent B:
(or wet ) -
Internal Standard: 1,3,5-Trimethoxybenzene (optional, for absolute purity)
Workflow:
-
Control Sample: Dissolve 5 mg of analyte in 0.6 mL anhydrous DMSO-
.-
Expected Signal: Sharp singlet at
10.0–10.4 ppm (CHO).
-
-
Challenge Sample: Dissolve 5 mg of analyte in 0.6 mL
(or mix DMSO- with 10% ).-
Equilibration: Allow to stand for 1 hour at 25°C.
-
-
Acquisition: Run
H NMR (minimum 8 scans, d1=10s to ensure relaxation). -
Analysis:
-
Integrate the aldehyde proton (
) at ~10.2 ppm. -
Look for the hydrate methine proton (
) typically shifted upfield to 6.0–6.5 ppm (broad singlet).
-
Calculation:
Protocol B: Storage Stability Stress Test
Purpose: Validate if your storage conditions (freezer vs. shelf) are degrading the reagent.
| Condition | Duration | Method | Acceptance Criteria |
| Baseline | T=0 | qNMR (DMSO- | >95% Aldehyde form |
| Accelerated (Air) | 24 hrs @ 25°C, 60% RH | qNMR | Report % Hydration (Likely >10%) |
| Cold Chain | 7 days @ 4°C (Sealed) | qNMR | <2% Change from Baseline |
| Solution Stability | 24 hrs @ 25°C in MeOH | LC-MS/NMR | Check for Hemiacetal (M+32 mass) |
Part 4: Handling & Synthesis Implications
Storage Recommendations
Based on the thermodynamic profile, the following storage hierarchy is mandatory for maintaining reagent integrity:
-
Tier 1 (Ideal): Stored under Argon/Nitrogen atmosphere at -20°C.
-
Tier 2 (Working): Stored in a desiccator at 4°C.
-
Avoid: Do not store in protic solvents (methanol/ethanol) for extended periods; the hemiacetal will form, altering stoichiometry in subsequent reactions.
Impact on Reactivity (Schiff Base Formation)
When using this aldehyde to form Schiff bases (imines) or heterocycles:
-
The Issue: If the material is significantly hydrated, the initial step (nucleophilic attack by amine) is retarded because the aldehyde carbon is "masked" as a diol.
-
The Fix: Use dehydrating conditions.[1] Add activated 4Å Molecular Sieves or
to the reaction mixture immediately. This drives the equilibrium back to the active aldehyde, enabling the reaction.
Workflow Visualization: Quality Control Loop
The following diagram outlines the decision logic for using this reagent in synthesis.
Figure 2: Quality control decision tree for ensuring reagent reactivity.
References
-
Apollo Scientific. (n.d.). Safety Data Sheet: 4-Chloro-6-(trifluoromethyl)nicotinaldehyde. (Used as surrogate for stability data on trifluoromethyl-nicotinaldehyde analogs). Retrieved from 1
-
Gemma, E., et al. (2012). Thermodynamic stability considerations for isostructural dehydrates. PubMed. Discusses the relationship between RH and hydrate stability in crystalline forms. Retrieved from
-
Zott, F. L., et al. (2017).[3] Equilibrium constants for the hydration of selected aldehydes. ResearchGate. Provides comparative
values for electron-deficient aldehyde hydration. Retrieved from -
Li, J., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines. Journal of Organic Chemistry. Details the reactivity of electron-deficient aldehydes in inverse electron demand Diels-Alder reactions, highlighting the role of acid catalysis in dehydration. Retrieved from [J. Org.[3][4] Chem.]([Link]3][4]
-
LibreTexts. (2015).[5] Hydration of Ketones and Aldehydes. Explains the mechanistic basis for gem-diol formation in electron-withdrawing substituted carbonyls (like chloral and pyridine derivatives).[5] Retrieved from
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- 3. Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Difference between 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde and 2-chloronicotinaldehyde
An In-Depth Technical Guide to the Core Differences Between 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde and 2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the 2-Substituent in Pyridine Chemistry
In the landscape of medicinal chemistry and pharmaceutical development, substituted pyridines represent a class of heterocyclic compounds with immense therapeutic potential. Their utility as versatile scaffolds allows for the construction of complex molecules with diverse biological activities. This guide delves into a comparative analysis of two key building blocks: this compound and 2-chloronicotinaldehyde. While both share the nicotin-aldehyde framework, the fundamental difference lies in the substituent at the 2-position—a hydroxyl group versus a chlorine atom. This seemingly minor variation dictates their electronic properties, chemical reactivity, and, consequently, their strategic application in the synthesis of novel drug candidates. Understanding these core differences is paramount for researchers aiming to leverage these intermediates in drug discovery programs.
Part 1: Physicochemical and Electronic Properties: A Tale of Two Substituents
The identity of the C2-substituent profoundly influences the physicochemical and electronic nature of the pyridine ring. The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position further modulates these properties in both molecules, enhancing the electrophilicity of the aldehyde and the ring itself.
Structural and Physical Characteristics
A direct comparison of their fundamental properties reveals the initial distinctions.
| Property | This compound | 2-chloronicotinaldehyde |
| CAS Number | 1228898-34-7[1] | 36404-88-3[2] |
| Molecular Formula | C₇H₄F₃NO₂ | C₆H₄ClNO |
| Molecular Weight | 191.11 g/mol [1] | 141.56 g/mol [2][3] |
| Appearance | Solid | White to off-white solid[2] |
| Melting Point | Not widely reported | 50-54°C[2][3] |
| Boiling Point | Not widely reported | 119°C (at 30 Torr)[2] |
| Solubility | Soluble in common organic solvents | Soluble in chloroform, DMSO[2] |
The Decisive Influence of Electronic Effects and Tautomerism
The primary divergence in chemical behavior stems from the electronic nature of the C2-substituent.
-
2-chloronicotinaldehyde : The chlorine atom acts as an effective inductive electron-withdrawing group. More importantly, it serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, making the C2 position a prime site for synthetic elaboration.[4]
-
This compound : This compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form. In most contexts, the pyridone form is significantly favored, especially in polar solvents and the solid state.[5] This tautomerism is the single most critical factor governing its reactivity, transforming it from a phenol-like molecule to one with amide-like characteristics. The equilibrium profoundly alters the molecule's hydrogen bonding capabilities, aromaticity, and reaction pathways.
Caption: General synthetic scheme for 2-chloronicotinaldehyde.
-
This compound : The synthesis of this compound is less commonly documented in general literature but can be achieved through multi-step sequences starting from simpler pyridine precursors. One conceptual approach involves the construction of the substituted pyridine ring followed by functional group manipulations. For instance, methods for synthesizing the core 4-(trifluoromethyl)nicotinic acid structure have been developed, which could then be converted to the aldehyde after introducing the 2-hydroxy group. [6][7]
Core Reactivity Differences
The true synthetic value of these compounds is realized in their distinct reaction profiles.
Reactivity of the Aldehyde Group: In both molecules, the aldehyde group is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine ring and the -CF3 group. It readily participates in standard aldehyde chemistry:
-
Reductive amination
-
Wittig reactions
-
Knoevenagel and other condensation reactions
-
Formation of hydrazones, oximes, and imines
Reactivity of the C2-Substituent: The Key Divergence
-
2-chloronicotinaldehyde: The Gateway to SₙAr Chemistry The C2-chloro group is highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This makes it an invaluable precursor for building molecular complexity and generating libraries of analogues. The electron-withdrawing -CF3 group at C4 further activates the ring for this transformation.
Caption: Nucleophilic Aromatic Substitution (SₙAr) on 2-chloronicotinaldehyde.
-
This compound: Leveraging Pyridone Reactivity Due to the dominant pyridone tautomer, the reactivity is amide-like. The primary reaction sites are the nitrogen and the exocyclic oxygen.
-
N-Alkylation/N-Arylation : The pyridone nitrogen can be readily alkylated or arylated under basic conditions.
-
O-Alkylation : While less common, reaction at the oxygen can be achieved with hard electrophiles.
-
Conversion to 2-chloro : The hydroxyl group can be converted to a chloro group using reagents like phosphoryl chloride (POCl₃) or oxalyl chloride, effectively transforming the molecule into a reactive SₙAr substrate if needed. [4]
-
Part 3: Strategic Applications in Drug Discovery
The choice between these two building blocks is a strategic one, driven by the desired final molecular architecture and the synthetic route.
-
2-chloronicotinaldehyde is a workhorse intermediate for creating analogues where diverse functional groups are required at the C2 position. Its utility is prominent in the synthesis of kinase inhibitors and other targeted therapies. For instance, it serves as a starting material for 5-azaindole derivatives, a scaffold found in numerous compounds with anti-cancer and anti-inflammatory properties. [2]
-
This compound provides access to compounds containing the 2-pyridone moiety, a well-established "privileged structure" in medicinal chemistry. The 2-pyridone core is a bioisostere for carboxylic acids and amides and is found in numerous approved drugs. The presence of the -CF3 group is also highly desirable, as it often enhances metabolic stability, binding affinity, and cell permeability. [8][9]The combination of the aldehyde for further modification, the stable pyridone core, and the beneficial -CF3 group makes this a highly valuable building block for developing drugs with improved pharmacokinetic profiles.
| Feature / Application | This compound | 2-chloronicotinaldehyde |
| Primary Reaction Type | N-Alkylation/Arylation on pyridone | Nucleophilic Aromatic Substitution (SₙAr) |
| Key Scaffold Introduced | 2-Pyridone | Substituted Pyridine |
| Medicinal Chemistry Role | Introduces a privileged, metabolically robust core. | Versatile handle for library synthesis and SAR exploration. |
| Example Application Area | Synthesis of compounds where the 2-pyridone acts as a key pharmacophore or bioisostere. | Rapid diversification at the C2 position for kinase inhibitors, GPCR modulators. |
Part 4: Experimental Protocols and Characterization
Representative Experimental Protocol: SₙAr with 2-chloronicotinaldehyde
Objective: To synthesize 2-(benzylamino)nicotinaldehyde.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloronicotinaldehyde (1.0 eq), benzylamine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Reaction: Heat the reaction mixture to 80-100°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of these intermediates.
| Spectroscopic Feature | This compound | 2-chloronicotinaldehyde |
| ¹H NMR (Aldehyde-H) | ~9.5-10.5 ppm (singlet) | ~10.4 ppm (singlet) [10] |
| ¹H NMR (Aromatic-H) | Two distinct signals in the aromatic region. | Characteristic signals for the pyridine ring protons. [2] |
| ¹H NMR (Other) | Broad signal for N-H of the pyridone tautomer. | No N-H signal. |
| ¹³C NMR (Carbonyl-C) | ~185-195 ppm | ~185 ppm [10] |
| ¹³C NMR (CF₃-C) | ~120-125 ppm (quartet due to ¹JCF coupling) | Not applicable |
| ¹⁹F NMR | Singlet around -60 to -70 ppm (relative to CFCl₃) | Not applicable |
| IR (C=O stretch) | ~1650-1670 cm⁻¹ (pyridone) and ~1690-1710 cm⁻¹ (aldehyde) | ~1700 cm⁻¹ (aldehyde) |
Note: Exact chemical shifts are solvent-dependent. Experimental verification is required.
Conclusion
While both this compound and 2-chloronicotinaldehyde are valuable nicotin-aldehyde building blocks, their utility in drug discovery is dictated by the distinct reactivity of their C2-substituents.
-
2-chloronicotinaldehyde is the reagent of choice for synthetic strategies centered on nucleophilic aromatic substitution , enabling rapid and diverse functionalization at the C2 position. It is ideal for structure-activity relationship (SAR) studies that require exploration of a wide chemical space.
-
This compound , existing predominantly as its 2-pyridone tautomer, provides a pathway to molecules incorporating the metabolically robust and pharmaceutically privileged 2-pyridone scaffold . Its reactivity, centered on the pyridone nitrogen, combined with the beneficial properties of the trifluoromethyl group, makes it a strategic choice for developing advanced drug candidates with potentially superior pharmacokinetic profiles.
The informed selection between these two intermediates, based on a clear understanding of their underlying chemical principles, is a critical step in the rational design and efficient synthesis of the next generation of therapeutics.
References
- Vulcanchem. (n.d.). 2-chloronicotinaldehyde - 36404-88-3.
- Inagaki, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 248-263.
- Fluorochem. (n.d.). Fluorinated Building Blocks: Enhancing Drug Discovery.
- Chemsrc. (2023). 6-Chloronicotinaldehyde | CAS#:23100-12-1.
- Wikipedia. (2023). 2-Chloropyridine.
- ChemBK. (2024). 2-Chloro Nicotinaldehyde.
- Google Patents. (2015). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
- BLD Pharm. (n.d.). 129904-48-9|2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde.
- RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). Molecules, 21(11), 1549.
- Google Patents. (2017). CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids.
- Eureka | Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid.
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide.
- Eureka | Patsnap. (n.d.). Preparation method of 2-chloro nicotinaldehyde.
Sources
- 1. 129904-48-9|2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
- 7. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protocol for Schiff base formation with 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
Application Note & Protocol
Strategic Synthesis of Novel Schiff Bases Utilizing 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde: A Protocol for Medicinal Chemistry Applications
Abstract
This guide provides a comprehensive protocol for the synthesis of Schiff bases via the condensation of this compound with primary amines. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and serve as privileged ligands in coordination chemistry.[1][2][3] The incorporation of a trifluoromethylated pyridine scaffold offers a strategic advantage in drug discovery, leveraging the unique physicochemical properties of the trifluoromethyl group to enhance metabolic stability, lipophilicity, and binding affinity.[4][5][6][7] This document details the underlying reaction mechanism, a step-by-step synthesis and purification protocol, characterization checkpoints, and troubleshooting guidance for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of the Scaffold
The pyridine ring is a foundational motif in numerous pharmaceuticals, valued for its role in forming critical interactions with biological targets.[8] The specific functionalization of this core with a 2-hydroxy and a 4-trifluoromethyl group creates a highly valuable building block for several reasons:
-
Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group is a bioisostere for methyl and chloro groups and is frequently used in drug design to block metabolic oxidation, increase bioavailability, and modulate electronic properties to enhance target binding.[4][9] Its presence significantly impacts the pharmacokinetic profile of a molecule.[5][6]
-
Ortho-Hydroxyl (-OH) Group: The hydroxyl group positioned ortho to the aldehyde (and subsequent imine) enables the formation of a strong intramolecular hydrogen bond with the imine nitrogen.[10][11][12] This interaction creates a stable six-membered ring, planarizing the local structure and influencing the compound's conformation and stability.
-
Schiff Base Formation: The condensation reaction to form the imine is a robust and high-yielding transformation, providing a straightforward method to couple the functionalized pyridine core with a diverse range of primary amines, thereby enabling the rapid generation of molecular libraries for screening.[13]
Reaction Principles and Mechanism
The formation of a Schiff base is a reversible condensation reaction between a carbonyl compound (aldehyde or ketone) and a primary amine. The reaction proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the this compound.
-
Carbinolamine Intermediate: This attack forms a tetrahedral intermediate known as a carbinolamine.[14]
-
Dehydration: The carbinolamine is unstable and, under mild acid catalysis, eliminates a molecule of water to form the stable imine (Schiff base) product.[14] A small amount of a weak acid catalyst, such as glacial acetic acid, is often added to protonate the hydroxyl group of the carbinolamine, making it a better leaving group (H₂O).[1]
Sources
- 1. jetir.org [jetir.org]
- 2. scispace.com [scispace.com]
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- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Friedlander Synthesis of Quinolines Using 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The introduction of a trifluoromethyl (CF₃) group into this scaffold can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[3][4] This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel trifluoromethyl-substituted quinolines via the Friedlander annulation, utilizing the highly functionalized starting material, 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde. This document is intended to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to successfully synthesize and explore this promising class of compounds.
Introduction: The Strategic Importance of Trifluoromethylated Quinolines
Quinolines and their derivatives are of immense interest due to their wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][5] The trifluoromethyl group, owing to its high electronegativity and lipophilicity, is a key substituent in modern drug design. Its incorporation into a molecule can lead to improved metabolic stability by blocking potential sites of oxidation, and can also enhance binding to biological targets through favorable electrostatic interactions.[3][4]
The Friedlander synthesis, a classic and versatile method for constructing quinoline rings, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7][8] This reaction can be catalyzed by either acids or bases and has seen numerous modern adaptations to improve yields, selectivity, and environmental footprint.[9][10][11]
This guide focuses on a specific and highly valuable starting material: this compound. The presence of the trifluoromethyl group on the pyridine ring, ortho to a hydroxyl group, presents unique electronic and steric considerations that must be addressed for successful synthesis. The resulting quinoline analogues are of significant interest for screening in various drug discovery programs.
The Friedlander Synthesis: Mechanism and Key Considerations
The mechanism of the Friedlander synthesis can proceed through two primary pathways, depending on the reaction conditions.[7]
-
Aldol Condensation Pathway (Base-catalyzed): The reaction initiates with an aldol condensation between the active methylene compound and the 2-aminoaryl aldehyde, followed by cyclization and dehydration to form the quinoline ring.
-
Schiff Base Formation Pathway (Acid-catalyzed): In this pathway, a Schiff base is first formed between the amino group and the ketone, followed by an intramolecular aldol-type reaction and subsequent dehydration.
Detailed mechanistic studies suggest that under many conditions, the initial slow step is the intermolecular aldol condensation, followed by rapid cyclization and dehydration.[12]
Diagram: Generalized Mechanism of the Friedlander Synthesis
Caption: Generalized reaction pathways for the Friedlander quinoline synthesis.
Causality in Experimental Design: The Role of Substituents
In the case of this compound, the electronic properties of the substituents on the pyridine ring are critical:
-
Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group, which increases the electrophilicity of the aldehyde carbonyl carbon, potentially accelerating the initial nucleophilic attack by the enolate of the active methylene compound.
-
Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group can modulate the overall electron density of the ring system. Its presence also introduces the possibility of intramolecular hydrogen bonding, which could influence the conformation and reactivity of the starting material. Furthermore, under basic conditions, this group will be deprotonated to an alkoxide, further enhancing its electron-donating character.
The regioselectivity of the reaction can be an issue when using unsymmetrical ketones.[9][13] The choice of catalyst and reaction conditions can often be used to control which α-methylene group reacts.
Experimental Protocols
The following protocols are designed as a starting point for the synthesis of quinolines from this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific active methylene compounds.
Protocol 1: Base-Catalyzed Synthesis
This protocol is suitable for simple ketones and active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., acetone, ethyl acetoacetate, acetylacetone)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the active methylene compound (1.2 mmol, 1.2 equivalents).
-
Add a solution of potassium hydroxide (2.0 mmol, 2.0 equivalents) in ethanol (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired quinoline.
Protocol 2: Acid-Catalyzed Synthesis
This protocol can be advantageous for less reactive ketones or when base-catalyzed side reactions are a concern.
Materials:
-
This compound
-
Active methylene compound
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or another high-boiling solvent
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add this compound (1.0 mmol), the active methylene compound (1.2 mmol), and toluene (20 mL).
-
Add p-toluenesulfonic acid (0.1 mmol, 10 mol%).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Diagram: Experimental Workflow
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. jk-sci.com [jk-sci.com]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification techniques for 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde crude mixtures
Welcome to the technical support center for the purification of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this substituted pyridine aldehyde.
Introduction: The Purification Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its purification can be challenging due to the presence of multiple functional groups: a reactive aldehyde, an acidic hydroxyl group, and an electron-withdrawing trifluoromethyl group on a pyridine ring. These features can lead to issues such as side reactions, poor solubility, and difficulty in separating structurally similar impurities. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities can arise from unreacted starting materials, by-products from the synthesis, or degradation of the product.[4] Common impurities may include:
-
Starting materials: For example, precursors used in the synthesis of the pyridine ring.[5][6]
-
Over-oxidized product: The corresponding carboxylic acid, 2-Hydroxy-4-(trifluoromethyl)nicotinic acid, can be formed if the aldehyde is exposed to oxidizing conditions.[7]
-
Isomeric impurities: Depending on the synthetic route, other positional isomers may be present.
-
Polymerization products: Aldehydes can be prone to self-condensation or polymerization, especially under basic conditions or upon prolonged storage.[8]
-
Residual solvents: Solvents used in the synthesis, such as DMSO or DMF, can be difficult to remove completely.[8]
Q2: What are the recommended primary purification techniques for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[9][10][11]
-
Column Chromatography: A versatile technique for separating compounds with different polarities.[12] It is particularly useful when dealing with multiple impurities or when impurities have similar solubility to the product.[13][14]
-
Acid-Base Extraction: The phenolic hydroxyl group imparts acidic character, allowing for selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase. The product can then be re-precipitated by acidifying the aqueous layer.
-
Bisulfite Adduct Formation: This is a classic and highly selective method for purifying aldehydes.[15][16] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities. The aldehyde can then be regenerated by treatment with an acid or base.[17]
Q3: Is this compound stable? What are the recommended storage conditions?
A3: Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air and light, which can convert the aldehyde to a carboxylic acid.[18] The presence of the hydroxyl group may also affect its stability. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place.[19]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Causality: The high concentration of the solute and/or impurities lowers the melting point of the mixture, causing it to separate as a liquid phase.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool slowly again.[20]
-
Lower the Cooling Temperature Drastically: Once the solution has cooled to room temperature, try placing it in an ice bath or even a freezer. The rapid temperature drop can sometimes induce crystallization.
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide a surface for crystal nucleation.[10]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with different solvents or a co-solvent system (a solvent in which the compound is soluble and an anti-solvent in which it is insoluble).[20]
-
Q: I have a very low recovery yield after recrystallization. Why is this happening and how can I improve it?
A: Low recovery is a common issue and can be attributed to several factors. A yield loss of 20-30% can be expected during recrystallization.[20]
-
Causality & Solutions:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals that can trap impurities and are harder to filter.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[21]
-
-
Premature crystallization during hot filtration: If you have insoluble impurities that need to be removed by filtering the hot solution, your product might crystallize in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. Adding a slight excess of hot solvent before filtration can also help, though this may slightly reduce the yield.[9]
-
-
Column Chromatography Issues
Q: My compound is streaking or "tailing" on the column/TLC plate. How can I get sharp bands?
A: Tailing is often observed with polar or acidic compounds on silica gel.
-
Causality: The acidic hydroxyl group on your molecule can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a slow and uneven elution, causing the spot or band to streak.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic, or basic modifier to the eluent to improve the peak shape.
-
Acetic Acid (0.5-1%): Adding a small amount of acetic acid will protonate the silanol groups, reducing their interaction with your acidic compound.
-
Triethylamine (0.5-1%): While less common for acidic compounds, it can sometimes help by deactivating the silica surface.
-
Methanol: A small percentage of methanol in the eluent can also help to reduce tailing by competing for the active sites on the silica.
-
-
Use a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying polar compounds.[22]
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[12] This is often very effective for polar molecules.
-
-
Q: I am not getting good separation between my product and an impurity. What should I try?
A: Poor separation occurs when the difference in polarity between your product and the impurity is small.
-
Causality: The mobile phase is not effectively differentiating between the compounds as they travel through the stationary phase.
-
Solutions:
-
Optimize the Solvent System: The key is to find a solvent system that maximizes the difference in Rf values on a TLC plate.
-
Systematic Solvent Screening: Test different solvent systems with varying polarities. Common systems include hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[13]
-
Reduce the Polarity: If the Rf values are too high, decrease the proportion of the more polar solvent in your eluent. This will cause all compounds to move more slowly and can increase the separation.
-
-
Use a Longer Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Dry Loading: If your compound is not very soluble in the initial eluent, consider "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. Solvent selection is critical and should be determined experimentally on a small scale first.
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, and water) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold.[4] A solvent pair (one solvent in which the compound is soluble and one in which it is not) can also be used.[20]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[9] Stir and heat the mixture gently.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[11]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[9]
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum.
-
Protocol 2: Column Chromatography
This is a general protocol that should be optimized for your specific mixture using TLC first.[21]
-
TLC Analysis:
-
Develop a TLC solvent system that gives your desired product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent.
-
Carefully apply the solution to the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase to the column and begin elution. Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect the eluent in fractions.
-
-
Analysis:
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Purification via Bisulfite Adduct Formation
This is a highly selective method for separating aldehydes from other compounds.[16]
-
Adduct Formation:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., methanol or diethyl ether).[17]
-
Transfer the solution to a separatory funnel.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the aldehyde-bisulfite adduct may form.[16]
-
-
Separation:
-
Allow the layers to separate. The bisulfite adduct will be in the aqueous layer or may precipitate at the interface.
-
Drain the aqueous layer. If a solid has formed, it can be collected by filtration.[17]
-
Wash the organic layer with water and then brine. The organic layer now contains the non-aldehyde components.
-
-
Regeneration of the Aldehyde:
-
Combine the aqueous layer and any collected solid adduct.
-
Add a saturated solution of sodium bicarbonate or sodium carbonate, or a dilute solution of sodium hydroxide, until the solution is basic. This will reverse the reaction and regenerate the aldehyde.[16]
-
Extract the regenerated aldehyde with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Visualizations
General Purification Workflow
Caption: A decision-making workflow for purifying this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting common issues encountered during recrystallization.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. [Link]
-
Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). PubMed. [Link]
-
Advice for column chromatography. (n.d.). Reddit. [Link]
-
Questions with answers in PYRIDINES. (n.d.). ResearchGate. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). Department of Physics & Chemistry. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. (2023). The Royal Society of Chemistry. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]
-
Recrystallization. (2020). YouTube. [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). PMC. [Link]
-
Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Semantic Scholar. [Link]
-
2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2025). ResearchGate. [Link]
-
Aldehydes: What We Should Know About Them. (n.d.). MDPI. [Link]
-
Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC). (n.d.). Shimadzu. [Link]
-
Chromatography. (2024). PubMed. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC. [Link]
- Synthesis method of 4-trifluoromethyl nicotinic acid. (n.d.).
-
Purification by Recrystallization. (n.d.). CUNY. [Link]
-
Purifying aldehydes?. (2015). Reddit. [Link]
-
Trends in the thermal stability of two-dimensional covalent organic frameworks. (n.d.). Faraday Discussions (RSC Publishing). [Link]
-
Furfural. (n.d.). PubChem. [Link]
-
(U)HPLC columns. (n.d.). Teknokroma. [Link]
-
Advanced Phytonics Extraction Technology. (n.d.). COSTELLO. [Link]
-
Theophylline cocrystals prepared by spray drying: physicochemical properties and aerosolization performance. (2013). PubMed. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC. [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate. [Link]
-
Recrystallization pointers. (2024). Reddit. [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (n.d.). ACG Publications. [Link]
-
Side-Chain Reactions of Substituted Pyridines. (n.d.). Pearson Channels. [Link]
-
Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. (n.d.). Middle East Technical University. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. baranlab.org [baranlab.org]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reddit.com [reddit.com]
Troubleshooting low reactivity of 4-CF3 substituted nicotinaldehydes
Here is the technical support guide for troubleshooting 4-(Trifluoromethyl)nicotinaldehyde.
Ticket ID: TFNA-RX-004 Subject: Troubleshooting Low Reactivity & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]
Executive Summary: The Reactivity Paradox
Users frequently report a "reactivity paradox" with 4-(trifluoromethyl)nicotinaldehyde (1 ).[2][3] Theoretically, the strong electron-withdrawing nature of the trifluoromethyl group (
However, experimentalists often observe kinetic inertness or stalled conversion .[2] This guide addresses the three root causes of this behavior:
-
The Hydration Trap: Formation of stable, unreactive gem-diols.[2]
-
The Ortho-Effect: Steric shielding by the bulky 4-CF
group.[2]
Part 1: Diagnostic Logic Tree
Use the following decision matrix to identify the specific failure mode of your reaction.
Figure 1: Diagnostic workflow for identifying reactivity bottlenecks in trifluoromethyl-substituted pyridines.
Part 2: Detailed Troubleshooting & Solutions
Issue 1: The Hydration Trap (Masked Electrophilicity)
The Science: Electron-deficient aldehydes are "water sponges."[3] The 4-CF
-
Observation: The material appears as a white solid rather than an oil. NMR shows no aldehyde proton or a very small one, but shows a broad OH signal.[2]
-
Consequence: The gem-diol is not electrophilic.[2] Nucleophiles cannot attack a carbon that is already
hybridized.[2]
Protocol A: Azeotropic Dehydration (The "Reset" Button) Before running any reaction (Knoevenagel, Reductive Amination, Wittig), ensure the aldehyde is free.[3]
-
Dissolve: Place the substrate in Toluene or Benzene (10 mL/mmol).
-
Reflux: Equip with a Dean-Stark trap or use a Soxhlet extractor containing activated 4Å Molecular Sieves.[2] Reflux for 1-2 hours.
-
Verify: Evaporate a small aliquot under Ar and check NMR in anhydrous CDCl
. -
Proceed: Use the solution immediately. Do not store exposed to air.[2]
Issue 2: Steric Hindrance (The Kinetic Wall)
The Science: The CF
Solution Strategy:
-
Switch to Microwave: Thermal heating often isn't enough to overcome the activation energy barrier caused by sterics. Microwave irradiation (100–120°C, 10-30 min) is highly effective for these substrates.[1][2]
-
Lewis Acid Catalysis: Instead of Brønsted acids, use "small" Lewis acids (e.g.,
, ) to activate the carbonyl oxygen.[3] This pulls electron density without adding steric bulk to the transition state.
Issue 3: Chemical Instability (Cannizzaro)
The Science: Lacking an
Protocol B: Buffered Condensation (Knoevenagel) Avoid strong bases.[2][3] Use a buffered system to maintain reactivity without triggering decomposition.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Catalyst | Piperidine / NaOH | Piperidinium Acetate / |
| Solvent | Ethanol / Water | Toluene (with Dean-Stark) or Acetonitrile |
| Temperature | Room Temp | Reflux or Microwave (80°C) |
| Additives | None | 4Å Molecular Sieves (to remove water) |
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the productive pathway (nucleophilic attack) and the non-productive pathways (hydration/steric blocking).
Figure 2: The "Hydration Sink" competes with the productive reaction path.[1][2] The CF3 group stabilizes the hydrate while kinetically hindering the nucleophile.
Part 4: Frequently Asked Questions (FAQ)
Q: I am trying to do a reductive amination with a primary amine, but I only see starting material. Why?
A: The imine formation step is likely the bottleneck. The 4-CF
-
Fix: Pre-form the imine using
(Titanium isopropoxide) as a water scavenger and Lewis acid activator before adding the reducing agent ( or ).[3]
Q: Can I use this aldehyde in a Wittig reaction? A: Yes, but stabilized ylides react very slowly due to sterics.[2]
-
Fix: Use Horner-Wadsworth-Emmons (HWE) phosphonates instead of triphenylphosphonium ylides.[1][2][3] The phosphonate carbanion is smaller and more nucleophilic. Use
and (Masamune-Roush conditions) to prevent base-mediated decomposition.[1][2][3]
Q: My LCMS shows a mass of M+18. Is this an impurity? A: Likely not. This is the hydrate (Gem-diol).[2][3][4] In the acidic mobile phase of LCMS, the equilibrium may shift, or the hydrate may be stable enough to fly as the parent ion. Do not discard the batch based solely on this mass.
References
-
Hydration of Electron-Deficient Aldehydes
-
Synthesis and Reactivity of Trifluoromethylpyridines
-
Steric Hindrance in 4-Substituted Nicotinaldehydes
-
Knoevenagel Condensation Optimization
Sources
- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 2. 4-(トリフルオロメチル)ピリジン-3-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 6. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation Patterns of Fluorinated Nicotinaldehydes
Introduction
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to modulate a compound's physicochemical and pharmacokinetic properties. Nicotinaldehyde, a pyridine derivative with an aldehyde functional group, and its fluorinated analogues are important building blocks in the synthesis of novel therapeutic agents. Understanding the structural nuances of these compounds is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for their characterization. Electron ionization (EI) mass spectrometry, in particular, provides rich structural information through the analysis of reproducible fragmentation patterns.
This guide provides an in-depth comparison of the EI-MS fragmentation patterns of nicotinaldehyde and its fluorinated derivatives. Due to the limited availability of public experimental data for fluorinated nicotinaldehydes, this guide will first present a detailed analysis of the experimental mass spectrum of a non-fluorinated analogue, 2-pyridinecarboxaldehyde. Subsequently, a predictive comparison of the fragmentation pathways for 2-fluoro-, 5-fluoro-, and 6-fluoronicotinaldehyde will be offered, grounded in established principles of mass spectrometry. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret the mass spectra of this important class of compounds.
The Influence of Fluorine on Mass Spectral Fragmentation
The substitution of hydrogen with fluorine, the most electronegative element, profoundly influences the fragmentation of organic molecules in EI-MS. The high strength of the carbon-fluorine bond often directs fragmentation pathways, and the presence of fluorine can stabilize or destabilize radical cations and fragment ions, leading to spectra that can be significantly different from their non-fluorinated counterparts.[1] In many cases, the molecular ion peak in fluorinated compounds can be less abundant or even absent in 70 eV EI spectra due to enhanced fragmentation.[1]
Analysis of a Non-Fluorinated Analogue: 2-Pyridinecarboxaldehyde
To establish a baseline for understanding the fragmentation of fluorinated nicotinaldehydes, a detailed analysis of the experimental electron ionization mass spectrum of 2-pyridinecarboxaldehyde is presented below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2]
Key Fragmentation Pathways of 2-Pyridinecarboxaldehyde:
The mass spectrum of 2-pyridinecarboxaldehyde is characterized by a prominent molecular ion peak (M+) at m/z 107, indicating a relatively stable molecular structure under EI conditions. The primary fragmentation pathways involve the aldehyde functional group and the pyridine ring.
| m/z | Proposed Fragment | Proposed Neutral Loss | Fragmentation Pathway |
| 107 | [C₆H₅NO]⁺• | - | Molecular Ion |
| 106 | [C₆H₄NO]⁺ | H• | α-cleavage: Loss of a hydrogen radical from the aldehyde group. |
| 79 | [C₅H₅N]⁺• | CO | Loss of carbon monoxide from the M-H fragment. |
| 78 | [C₅H₄N]⁺ | HCO• | α-cleavage: Loss of the formyl radical. |
| 52 | [C₄H₄]⁺• | HCN | From [C₅H₄N]⁺, loss of hydrogen cyanide. |
| 51 | [C₄H₃]⁺ | H• | From [C₄H₃]⁺, loss of a hydrogen radical. |
The initial and most significant fragmentation is the loss of a hydrogen radical from the aldehyde group (α-cleavage), resulting in a stable acylium ion at m/z 106.[3] This is a common fragmentation pattern for aromatic aldehydes.[3] Subsequent loss of carbon monoxide from this ion leads to the pyridyl cation at m/z 79. Alternatively, the loss of the entire formyl radical (CHO•) directly from the molecular ion gives rise to the fragment at m/z 78. The pyridine ring itself then undergoes fragmentation, typically involving the loss of hydrogen cyanide (HCN) to produce ions at m/z 52 and 51.
Caption: Predicted initial fragmentation of fluoronicotinaldehyde isomers.
Experimental Protocols
The following is a generalized, step-by-step methodology for acquiring electron ionization mass spectra of fluorinated nicotinaldehydes.
Objective: To obtain reproducible electron ionization mass spectra for the structural elucidation and comparison of fluorinated nicotinaldehyde isomers.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for the analysis of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution (approximately 100 µg/mL) of the fluorinated nicotinaldehyde standard in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is completely dissolved.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of 50:1 to avoid overloading the column and detector.
-
GC Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/minute to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Use helium as the carrier gas with a constant flow rate of 1.0 mL/minute.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data over the entire GC run.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the fluorinated nicotinaldehyde.
-
Extract the mass spectrum for this peak.
-
Subtract the background spectrum to obtain a clean mass spectrum of the analyte.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation pathways based on the observed m/z values and known fragmentation mechanisms.
-
Caption: Generalized experimental workflow for GC-MS analysis.
Conclusion
References
-
Fujiwara T.; O'Hagan D. Successful Fluorine-Containing Herbicide Agrochemicals. J. Fluor. Chem.2014 , 167, 16–29. [Link]
-
Mohler, F. L.; Dibeler, V. H.; Reese, R. M. Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 1952 , 49(5), 343. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
2-Pyridinecarboxaldehyde. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
Sources
A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique for the elucidation of molecular structure, offering a unique fingerprint based on the vibrational modes of a molecule's functional groups. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde, a substituted pyridine derivative of interest in medicinal and agrochemical research.[1]
In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a detailed predicted spectrum. This prediction is based on a comparative analysis of the experimentally determined IR spectra of its constituent structural analogues: 2-hydroxypyridine, 3-pyridinecarboxaldehyde (nicotinaldehyde), and 4-(trifluoromethyl)pyridine. By understanding the influence of each substituent—the hydroxyl, aldehyde, and trifluoromethyl groups—on the pyridine ring, we can build a robust and scientifically grounded interpretation of the expected IR spectrum.
The Vibrational Landscape of a Multifunctional Pyridine
The structure of this compound brings together several key functional groups on a pyridine scaffold. Each of these groups, and their interplay, will give rise to characteristic absorption bands in the IR spectrum.
Diagram of the Molecular Structure and Key Vibrational Modes
Caption: Molecular structure and key vibrational regions for this compound.
Predicted IR Absorption Peaks and Comparative Analysis
The following table summarizes the predicted characteristic IR absorption peaks for this compound. This prediction is a synthesis of data from analogous compounds and established principles of IR spectroscopy.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Comparative Rationale and Analysis |
| O-H Stretch | 3400 - 3200 | Broad, Strong | The hydroxyl group will exhibit a broad and strong absorption band characteristic of intermolecular hydrogen bonding. In the solid state, 2-hydroxypyridine exists predominantly as its tautomer, 2-pyridone, which shows N-H stretching in a similar region.[2][3] The presence of the aldehyde and trifluoromethyl groups may influence the electronic environment and hydrogen bonding network, but a broad O-H or N-H stretch is expected. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | These absorptions are characteristic of C-H stretching vibrations on the pyridine ring. The exact positions will be influenced by the substitution pattern. |
| Aldehydic C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium, Sharp | A key diagnostic feature for aldehydes is the presence of two medium, sharp peaks for the C-H stretch of the aldehyde group.[4] One of these peaks is often observed as a shoulder on the aliphatic C-H stretching bands. |
| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong, Sharp | The aldehyde carbonyl group will produce a very strong and sharp absorption. The conjugation with the aromatic pyridine ring is expected to lower the frequency from that of a saturated aliphatic aldehyde.[4] For comparison, the C=O stretch in 3-pyridinecarboxaldehyde is observed in this region. |
| Aromatic Ring (C=C and C=N) Stretches | 1620 - 1450 | Medium to Strong (multiple bands) | The pyridine ring will give rise to a series of characteristic stretching vibrations in this region. The substitution pattern will influence the number and exact positions of these bands. |
| C-F Stretches (Trifluoromethyl) | 1350 - 1100 | Strong (multiple bands) | The trifluoromethyl group is known to produce very strong absorption bands due to the C-F stretching vibrations. These are typically observed as multiple strong bands in this region. |
| O-H Bend | ~1400 | Medium | The in-plane bending of the hydroxyl group is expected in this region. |
| C-O Stretch | 1260 - 1200 | Strong | The stretching vibration of the C-O bond of the hydroxyl group attached to the aromatic ring is expected to be strong. |
| Aromatic C-H Out-of-Plane Bending | 900 - 700 | Medium to Strong | The out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the pyridine ring and can provide further structural confirmation. |
Comparative Analysis with Analogue Spectra
To build confidence in our predicted spectrum, we will compare it with the known IR characteristics of simpler, related molecules.
-
2-Hydroxypyridine (2-Pyridone): The IR spectrum of 2-pyridone is dominated by a broad N-H stretching band around 3400-3200 cm⁻¹ and a strong C=O stretching band (amide I) around 1670-1650 cm⁻¹.[2][5] This informs our prediction for the broad O-H/N-H region and suggests that tautomerism may play a role in the solid-state spectrum of our target molecule.
-
3-Pyridinecarboxaldehyde (Nicotinaldehyde): The spectrum of nicotinaldehyde is characterized by the aldehydic C-H stretches around 2820 and 2730 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[4][6][7] This provides a direct reference for the aldehyde functional group absorptions on a pyridine ring.
-
4-(Trifluoromethyl)pyridine: While a readily available spectrum is elusive, the dominant features are expected to be the strong C-F stretching vibrations between 1350 and 1100 cm⁻¹.[8][9] The electron-withdrawing nature of the trifluoromethyl group will also influence the electronic distribution and vibrational frequencies of the pyridine ring.
By combining these observations, we can anticipate that the IR spectrum of this compound will be a composite of these features, with slight shifts in peak positions due to the electronic interplay of the three substituents.
Experimental Protocol: Acquiring an FTIR Spectrum
For researchers wishing to experimentally verify these predictions, the following protocol outlines a standard procedure for acquiring a Fourier-Transform Infrared (FTIR) spectrum of a solid sample using the potassium bromide (KBr) pellet method.
Diagram of the KBr Pellet Preparation Workflow
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A Comparative Guide to the Reactivity of 4-Trifluoromethyl and 4-Methyl Nicotinaldehyde in Nucleophilic Addition
This guide provides an in-depth comparison of the chemical reactivity of 4-trifluoromethyl nicotinaldehyde and 4-methyl nicotinaldehyde. Designed for researchers and professionals in drug development and organic synthesis, we will dissect the fundamental electronic differences between these two analogs and provide a validated experimental framework for quantifying their reactivity towards nucleophiles.
Introduction: The Subtle Power of a Single Substituent
In medicinal chemistry and materials science, the pyridine scaffold is a cornerstone, offering a versatile platform for designing molecules with specific biological or physical properties.[1] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's characteristics, including its metabolic stability, binding affinity, and overall reactivity.[2][3]
This guide focuses on two closely related pyridine aldehydes: 4-methyl nicotinaldehyde and 4-trifluoromethyl nicotinaldehyde. While separated by only the substitution of three hydrogen atoms for fluorine, their chemical behavior diverges significantly. Understanding the root cause of this divergence is critical for rational drug design and reaction optimization. We will explore how the electronic nature of the methyl (-CH₃) versus the trifluoromethyl (-CF₃) group dictates the electrophilicity of the aldehyde and, consequently, its susceptibility to nucleophilic attack.
Electronic Landscape: The Inductive Effect as the Key Differentiator
The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon. The more electron-deficient this carbon is, the more readily it will react with an electron-rich nucleophile. The key difference between our two subject molecules lies in the powerful and opposing electronic effects of their respective substituents at the 4-position.
-
The Methyl Group (-CH₃): An Electron-Donating Inductive Effect The methyl group is a classic example of a weak electron-donating group. Through an inductive effect (+I), it pushes electron density towards the pyridine ring. This donation slightly increases the electron density across the aromatic system, which in turn reduces the partial positive charge (δ+) on the carbonyl carbon. This makes the aldehyde less electrophilic and therefore less reactive towards nucleophiles.
-
The Trifluoromethyl Group (-CF₃): A Potent Electron-Withdrawing Inductive Effect Conversely, the trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[4] The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the pyridine ring via a strong inductive effect (-I).[2][4] This withdrawal of electron density makes the entire ring system more electron-poor, which significantly increases the partial positive charge (δ+) on the carbonyl carbon. This heightened electrophilicity makes the aldehyde carbonyl in 4-trifluoromethyl nicotinaldehyde a prime target for nucleophilic attack.
The electrostatic potential map in Figure 1 illustrates this concept, where warmer colors (red) indicate higher electron density and cooler colors (blue) indicate lower electron density. The -CF₃ group's presence leads to a more positive (bluer) region around the carbonyl carbon.[2]
Logical Framework: Electronic Effects on Reactivity
Caption: Electronic influence of -CH₃ vs. -CF₃ on aldehyde reactivity.
Comparative Reactivity in Nucleophilic Addition
The most fundamental reaction of aldehydes is nucleophilic addition.[5][6][7] In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]
Due to the electronic effects discussed above, we can confidently predict:
4-Trifluoromethyl nicotinaldehyde will exhibit significantly higher reactivity towards nucleophiles than 4-methyl nicotinaldehyde.
The electron-withdrawing -CF₃ group lowers the activation energy of the nucleophilic attack by stabilizing the developing negative charge on the oxygen atom in the transition state. Conversely, the electron-donating -CH₃ group destabilizes this transition state, increasing the activation energy and slowing the reaction.
Mechanism of Nucleophilic Addition
Caption: General mechanism for nucleophilic addition to an aldehyde.
Experimental Protocol: Quantifying Reactivity via Hydride Reduction
To empirically validate the predicted reactivity difference, we propose a comparative study using sodium borohydride (NaBH₄) as the nucleophile (a source of hydride, H⁻). This reaction is clean, high-yielding, and can be easily monitored.
Objective:
To compare the rate of reduction of 4-trifluoromethyl nicotinaldehyde and 4-methyl nicotinaldehyde to their corresponding alcohols using NaBH₄.
Materials:
-
4-Trifluoromethyl nicotinaldehyde
-
4-Methyl nicotinaldehyde
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent: 50:50 Ethyl Acetate/Hexane
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare two identical round-bottom flasks.
-
In Flask A, dissolve 1.0 mmol of 4-trifluoromethyl nicotinaldehyde in 10 mL of anhydrous ethanol.
-
In Flask B, dissolve 1.0 mmol of 4-methyl nicotinaldehyde in 10 mL of anhydrous ethanol.
-
Place both flasks in an ice bath (0 °C) with magnetic stirring. Causality: The ice bath helps to control the initial exotherm of the reaction, especially for the more reactive trifluoromethyl analog, ensuring the comparison is made under identical temperature conditions.
-
-
Initiation of Reaction:
-
At the same time (t=0), add 0.30 equivalents of NaBH₄ (0.30 mmol) to each flask. Causality: Using a sub-stoichiometric amount of the reducing agent ensures that the aldehyde is the limiting reagent in terms of concentration change over time, making it easier to monitor its disappearance without the reaction going to completion too quickly.
-
-
Reaction Monitoring:
-
Immediately after addition, and at regular intervals (e.g., 2, 5, 10, 20, and 30 minutes), take a small aliquot from each reaction mixture with a capillary tube and spot it on a TLC plate.
-
Elute the TLC plate with the 50:50 Ethyl Acetate/Hexane solvent system.
-
Visualize the spots under a UV lamp. The aldehyde spot will be less polar (higher Rf) than the corresponding alcohol product spot (lower Rf).
-
The rate of disappearance of the starting aldehyde spot provides a qualitative measure of the reaction rate.
-
-
Quantitative Analysis (Optional, for precise kinetics):
-
At each time point, quench the aliquot in a vial containing a small amount of acetone (to destroy excess NaBH₄) and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Analyze the quenched samples by ¹H NMR or GC-MS to determine the ratio of remaining aldehyde to the internal standard. Plotting the concentration of the aldehyde versus time will allow for the determination of the reaction rate constant.
-
Experimental Workflow Diagram
Caption: Workflow for the comparative reduction experiment.
Predicted Results and Data Summary
Based on the established principles of electronic effects, the experiment will demonstrate that the reduction of 4-trifluoromethyl nicotinaldehyde proceeds at a much faster rate than that of 4-methyl nicotinaldehyde.
| Parameter | 4-Trifluoromethyl Nicotinaldehyde | 4-Methyl Nicotinaldehyde | Justification |
| Substituent Effect | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+I) | Based on the high electronegativity of fluorine. |
| Carbonyl Electrophilicity | High | Low | The -CF₃ group depletes electron density from the carbonyl carbon. |
| Predicted Reaction Rate | Fast | Slow | Higher electrophilicity leads to a lower activation energy for nucleophilic attack. |
| TLC Result (at 10 min) | Predominantly product spot (alcohol) | Predominantly starting material spot (aldehyde) | Reflects the faster conversion to the alcohol product. |
Conclusion
The reactivity of nicotinaldehyde derivatives can be dramatically altered by the electronic nature of the substituent at the 4-position. The potent, inductively electron-withdrawing trifluoromethyl group renders the aldehyde carbonyl of 4-trifluoromethyl nicotinaldehyde highly electrophilic and thus significantly more reactive towards nucleophiles compared to its 4-methyl nicotinaldehyde counterpart, which possesses an electron-donating methyl group. This fundamental principle is a powerful tool for chemists, allowing for the strategic manipulation of reactivity in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals where such substitutions can profoundly impact a drug candidate's profile.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.PubMed.
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Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
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Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available from: [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available from: [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available from: [Link]
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Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed. Available from: [Link]
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A Brief View on Pyridine Compounds. Open Access Journals. Available from: [Link]
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Nucleophilic Addition Reactions of Aldehydes and Ketones. chem.ucla.edu. Available from: [Link]
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A Comparative Crystallographic Guide to 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde and Its Analogs for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a compound will interact with biological targets, its solubility, and its overall potential as a therapeutic agent. This guide provides a comparative analysis of the crystallographic data of key structural analogs of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde, a compound of significant interest in medicinal chemistry. While a definitive crystal structure for this compound is not publicly available, a detailed examination of its close relatives offers invaluable insights into its likely solid-state behavior and intermolecular interactions.
The Significance of Trifluoromethylated Hydroxynicotinaldehydes in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring, particularly in conjunction with a hydroxyl (-OH) and an aldehyde (-CHO) group, imparts a unique combination of electronic and steric properties. The strongly electron-withdrawing nature of the -CF3 group can significantly influence the acidity of the hydroxyl proton and the reactivity of the aldehyde. These features are highly sought after in drug design for modulating pKa, improving metabolic stability, and enhancing binding affinity to target proteins. The aldehyde functionality, in particular, can act as a crucial pharmacophore, capable of forming covalent or non-covalent interactions within an active site.
Comparative Crystallographic Analysis
To elucidate the potential solid-state structure of this compound, we will draw comparisons with two key analogs for which crystallographic data is available: 4-Hydroxynicotinic Acid and 2-Hydroxy-4-(trifluoromethyl)benzaldehyde . The former provides a close heterocyclic analog, differing only in the oxidation state of the C3 substituent, while the latter allows for an assessment of the impact of the pyridine nitrogen on the overall crystal packing.
Crystal Structure of 4-Hydroxynicotinic Acid: A Heterocyclic Analog
A comprehensive study by Santos, Figueira, et al. (2009) provides high-quality single-crystal X-ray diffraction data for 4-hydroxynicotinic acid.[1] This compound crystallizes in the monoclinic space group P21/c, with four molecules in the unit cell.
Table 1: Crystallographic Data for 4-Hydroxynicotinic Acid [1]
| Parameter | Value |
| Chemical Formula | C6H5NO3 |
| Formula Weight | 139.11 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.8437(3) |
| b (Å) | 14.1802(6) |
| c (Å) | 6.1360(3) |
| β (°) | 108.435(2) |
| Volume (ų) | 565.00(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.635 |
The crystal structure of 4-hydroxynicotinic acid is dominated by a network of strong hydrogen bonds. The carboxylic acid moieties form classic head-to-tail hydrogen-bonded dimers. Furthermore, the hydroxyl group and the pyridine nitrogen act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended chains and sheets within the crystal lattice. This intricate hydrogen bonding network is a key determinant of the compound's physical properties, such as its melting point and solubility.
Diagram 1: Molecular Structure of 4-Hydroxynicotinic Acid
Molecular structure of 4-Hydroxynicotinic Acid.
Structural Insights from 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
While a full crystal structure is not available, the molecular structure of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde provides a valuable point of comparison. The key difference is the absence of the pyridine nitrogen. In the solid state, this molecule is expected to exhibit strong intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen. Intermolecular interactions would likely be dominated by van der Waals forces and potentially weaker C-H···F and C-H···O hydrogen bonds involving the trifluoromethyl and aldehyde groups. The crystal packing would therefore be significantly different from that of a hydroxynicotinaldehyde derivative, where the pyridine nitrogen introduces a primary site for strong intermolecular hydrogen bonding.
Diagram 2: Molecular Structure of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Molecular structure of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.
Experimental Protocols
Synthesis of Hydroxynicotinic Acids and Related Aldehydes
The synthesis of substituted hydroxynicotinic acids and their corresponding aldehydes often involves multi-step reaction sequences. A general approach for the synthesis of trifluoromethyl-substituted pyridines starts from readily available picolines.[2]
Diagram 3: General Synthetic Workflow
A general synthetic workflow for producing the target compound.
Step-by-Step Protocol for the Synthesis of 4-Hydroxynicotinic Acid (adapted from Santos, Figueira, et al., 2009) [1]
-
Starting Material: 4-Chloronicotinic acid.
-
Hydrolysis: Reflux the 4-chloronicotinic acid in water for 1 hour under a nitrogen atmosphere.
-
Neutralization: Cool the reaction mixture to room temperature and adjust the pH to 7 with an aqueous solution of sodium hydroxide.
-
Crystallization: The product, 4-hydroxynicotinic acid, will precipitate from the solution upon cooling and neutralization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.
Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is crucial.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the concentrated solution, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
For compounds like hydroxynicotinic acids, which possess both acidic and basic functionalities, pH control during crystallization can be a powerful tool to obtain different polymorphs or salt forms.
Discussion and Implications for Drug Development
The analysis of 4-hydroxynicotinic acid's crystal structure provides a strong predictive model for the solid-state behavior of this compound.
-
Hydrogen Bonding: The presence of the pyridine nitrogen and the hydroxyl group in the target molecule will undoubtedly lead to a robust network of intermolecular hydrogen bonds. This is a critical consideration for predicting solubility and dissolution rates, which are key parameters in drug formulation.
-
Role of the Trifluoromethyl Group: The -CF3 group is not a strong hydrogen bond acceptor. Its primary role in the crystal packing will likely be through steric effects and weak C-H···F interactions. However, its strong electron-withdrawing nature will influence the hydrogen bond donating and accepting properties of the hydroxyl group and the pyridine nitrogen, respectively.
-
Polymorphism: The potential for multiple, stable hydrogen bonding motifs suggests that this compound may exhibit polymorphism. Different crystalline forms can have vastly different physical properties, making a thorough polymorphic screen essential during drug development.
Conclusion
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its close structural analogs provides a robust framework for understanding its likely solid-state properties. The intricate hydrogen bonding network observed in 4-hydroxynicotinic acid serves as a valuable model, highlighting the importance of this interaction in dictating the crystal packing of hydroxypyridine derivatives. For drug development professionals, this predictive understanding is crucial for anticipating challenges and opportunities related to formulation, stability, and bioavailability. The synthesis and crystallization protocols outlined in this guide provide a practical starting point for obtaining high-quality crystalline material for further characterization.
References
-
Santos, R. C., Figueira, R. M. B. B. M., Piedade, M. F. M., Diogo, H. P., & Minas da Piedade, M. E. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309. [Link]
-
Ishida, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
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A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyridine Aldehydes
Introduction: The Strategic Value of Pyridine Aldehydes and Fluorine in Medicinal Chemistry
Pyridine and its derivatives are foundational scaffolds in drug discovery, present in thousands of clinically significant molecules.[1] Their utility stems from their unique chemical properties, including basicity, hydrogen bond-forming capacity, and their ability to act as bioisosteres for other functional groups.[1][2] The pyridine ring, an isostere of benzene where a carbon atom is replaced by nitrogen, imparts distinct electronic properties and serves as a versatile anchor for structural modifications.[3] Among these derivatives, pyridine aldehydes are particularly valuable as reactive intermediates in the synthesis of complex pharmaceutical agents, allowing for the construction of diverse molecular architectures.[4][5]
In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its biological profile, enhancing potency, selectivity, and pharmacokinetic properties.[6][7][8] This is not a recent trend; today, a significant portion of newly approved small-molecule drugs contain at least one fluorine atom, a testament to its transformative impact.[9][10] This guide provides an in-depth comparison of the bioactivity of fluorinated pyridine aldehydes against their non-fluorinated counterparts, grounded in experimental principles and data. We will explore the physicochemical rationale for fluorination, compare key bioactivity parameters, and provide standardized protocols for researchers to conduct their own comparative analyses.
The Foundational Impact of Fluorination on Physicochemical Properties
The decision to introduce fluorine is a calculated one, aimed at modulating specific molecular properties that govern a drug's behavior in the body. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—are the primary drivers of these changes.[6][9]
-
Metabolic Stability: Perhaps the most celebrated advantage of fluorination is the enhancement of metabolic stability.[11][12] Many drug candidates fail because they are rapidly broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[13] This process often involves the oxidation of a vulnerable C-H bond. By replacing a hydrogen atom at a metabolically active site with fluorine, chemists can effectively "block" this pathway.[14] The C-F bond is significantly stronger (Ph-F ≈ 126 kcal/mol) than a C-H bond (Ph-H ≈ 113 kcal/mol), making it much more resistant to enzymatic cleavage.[11] This increased stability can lead to a longer drug half-life and improved bioavailability.[10]
-
Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[6][14] When placed on the pyridine ring, it can significantly lower the pKa of the pyridine nitrogen, making it less basic. This is a critical parameter for drug design, as a compound's ionization state affects its solubility, membrane permeability, and binding to off-target ion channels.[6] Fine-tuning pKa can be the key to unlocking a favorable absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity (a measure of a compound's ability to dissolve in fats and lipids) is highly context-dependent. While a single fluorine atom can increase lipophilicity, leading to better membrane permeation, polyfluorinated groups like trifluoromethyl (CF₃) are potent modifiers that can dramatically increase it.[9][15] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and reach its target, but must be carefully balanced to avoid issues with poor solubility.[6][7]
-
Target Binding Affinity: Fluorine can also enhance how strongly a drug binds to its protein target.[6][15] This can occur through several mechanisms. The altered electronic distribution can create favorable electrostatic or dipole interactions within the protein's binding pocket.[7] Furthermore, fluorine can participate in non-traditional hydrogen bonds and other specific interactions that "lock" the drug into its most effective binding conformation.[7]
Key Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [16] Causality: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) and a non-cancerous control cell line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated pyridine aldehydes in the appropriate cell culture medium. Replace the old medium with the compound-containing medium.
-
Controls (Self-Validation):
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression.
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes.
Causality: Liver microsomes contain a high concentration of CYP enzymes. By incubating a compound with microsomes and an NADPH-regenerating system (which provides the necessary cofactors for enzyme activity), one can simulate in vivo metabolism and measure the rate at which the compound disappears.
Protocol:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.
-
Initiation: Pre-warm the mixture to 37°C. Add the test compound (fluorinated or non-fluorinated aldehyde) at a final concentration of 1 µM. Initiate the reaction by adding an NADPH-regenerating system.
-
Controls (Self-Validation):
-
-NADPH Control: A reaction mixture without the NADPH system to measure non-enzymatic degradation.
-
Positive Control: A compound with known metabolic instability (e.g., Verapamil).
-
-
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Conclusion and Future Perspectives
The strategic fluorination of pyridine aldehydes is a powerful and validated approach in modern drug discovery. As demonstrated, the introduction of fluorine can systematically enhance a compound's biological profile by improving metabolic stability, modulating physicochemical properties for better membrane permeability, and increasing binding affinity to its intended target. [8][17]While non-fluorinated pyridine aldehydes remain crucial as synthetic building blocks, their fluorinated counterparts often represent a significant step forward in transforming a promising lead compound into a viable drug candidate. [7][9] However, fluorination is not a universal solution and must be applied judiciously. Unfavorable alterations in pKa or excessive lipophilicity can negatively impact a compound's properties. [6]Furthermore, potential toxicity associated with fluoride metabolites, though rare, must be considered. [10]The comparative experimental framework provided in this guide allows researchers to make data-driven decisions, objectively weighing the benefits against the potential drawbacks and rationally designing the next generation of pyridine-based therapeutics.
References
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
- Chalyk, B. A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
- Apollo Scientific. (2026).
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Neely, J. M., & Rovis, T. (2016). Facile Rh(III)
- Taylor, R. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- BenchChem. (2025).
- Dolbier, W. R. (2003). New Synthesis of 3-Fluoropyridine Derivatives.
- Svatunek, D., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation.
- Singh, R. P., et al. (2019). Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect.
- Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source Not Available.
- Hussain, S., et al. (2025).
- Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research.
-
Berger, F., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
- Petrović, T., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC.
- Unknown. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment.
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Pyridine. Wikipedia.
- Rojas-Montoya, A., et al. (2020). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC.
- Johnson, M. (2023). A Brief View on Pyridine Compounds. Open Access Journals.
- Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- de Oliveira, R. G., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará.
- Helmy, H., et al. (2025). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.
- Al-Obaidi, A., & Al-Shammari, A. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
- BenchChem. (2026). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Benchchem.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 3. Pyridine - Wikipedia [en.wikipedia.org]
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- 6. tandfonline.com [tandfonline.com]
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- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 15. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde proper disposal procedures
Subject: Operational Disposal & Handling Protocol: 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
Executive Summary & Chemical Profile
This guide outlines the definitive disposal and handling procedures for This compound (also known as 2-Hydroxy-4-(trifluoromethyl)pyridine-3-carboxaldehyde).
As a Senior Application Scientist, I must emphasize that safety protocols for this compound are dictated not just by its acute toxicity, but by its functional group chemistry . We are dealing with a fluorinated pyridone-aldehyde system.[1] The presence of the trifluoromethyl group (
Chemical Characterization for Disposal:
-
Functional Risks:
-
Aldehyde (-CHO): Susceptible to autoxidation to carboxylic acids; reactive with strong oxidizers and primary amines.
-
Trifluoromethyl (-CF3): High thermal stability; combustion generates HF.
-
2-Hydroxy Pyridine: Exists in equilibrium with its 2-pyridone tautomer.
-
-
Waste Classification: Halogenated Organic Waste .
-
RCRA Status: While not explicitly P- or U-listed by specific CAS in all jurisdictions, it must be treated as a hazardous waste characteristic of halogenated organics.
Waste Segregation Logic (The Self-Validating System)
The most critical error in laboratory waste management is improper segregation. For this compound, the "Self-Validating System" relies on the Halogen Rule .
The Rule: Any waste stream containing >1% of this compound must be classified as Halogenated .
-
Why? Mixing halogenated compounds with non-halogenated solvents (like acetone or ethanol waste) contaminates the entire non-halogenated stream. Non-halogenated waste is often used as fuel blending for cement kilns. If halogens are present, burning this fuel releases acid rain precursors (HCl, HF), violating emissions standards and damaging kiln infrastructure.
Segregation Workflow:
Figure 1: Decision tree for waste stream segregation. Note that introducing this fluorinated compound into a non-halogenated solvent converts the entire mixture to "Halogenated Waste."
Operational Disposal Protocol
Step 1: Personal Protective Equipment (PPE)
Do not rely on standard latex gloves. Fluorinated organics can act as carriers for other toxins.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (Double-gloved) or Viton | Standard nitrile provides splash protection. Double-gloving is required if dissolved in penetrating solvents like DCM. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient if working with liquid solutions; aldehydes are severe eye irritants. |
| Respiratory | Fume Hood (Required) | Volatility is low for the solid, but dust inhalation must be prevented. |
Step 2: Container Selection & Labeling
-
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream is acidic, as the phenolic hydroxyl group can react with certain metals over time.
-
Labeling:
-
Primary Identifier: "Hazardous Waste - Halogenated Organic."
-
Constituents: Must list "this compound" explicitly.
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
Step 3: Bench-Level Handling
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a clear, sealable hazardous waste bag. Place this bag inside the solid waste drum.
-
Liquid Waste:
-
Place a funnel on the "Halogenated Waste" carboy.
-
Critical Check: Ensure the carboy does not contain strong oxidizers (Nitric Acid, Peroxides).[2] Aldehydes + Oxidizers = Exothermic Reaction/Explosion Risk.
-
Pour slowly to avoid splashing.
-
Cap tightly immediately after use.
-
Chemical Compatibility Matrix
Understanding what not to mix is as important as the disposal itself.
| Chemical Class | Compatibility | Mechanism of Failure |
| Strong Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | Oxidation of aldehyde to carboxylic acid generates heat; potential pressure buildup. |
| Strong Bases (NaOH, KOH) | INCOMPATIBLE | Can trigger polymerization (aldol condensation) or Cannizzaro reactions, generating heat and sludge. |
| Halogenated Solvents (DCM, Chloroform) | COMPATIBLE | Ideal carrier solvents for disposal. |
| Alcohols (Methanol, Ethanol) | COMPATIBLE | Acceptable, but the mixture becomes Halogenated Waste. |
Emergency Contingencies: Spill Management
Scenario: A 5g vial of solid this compound drops and shatters.
-
Evacuate & Ventilate: Clear the immediate area.[3] If outside a hood, ensure lab ventilation is active.
-
PPE Up: Don goggles, double nitrile gloves, and a lab coat.
-
Containment:
-
Do not use water initially (spreads the contamination).
-
Cover the powder with a wet paper towel (dampened with water or inert solvent) to prevent dust generation.
-
-
Cleanup:
-
Disposal: Label the jar as "Debris from Spill: Fluorinated Aldehyde" and place in the Solid Hazardous Waste stream.
Final Destruction: The Incineration Pathway
Why do we segregate so strictly? It comes down to the C-F bond energy (~485 kJ/mol). Standard combustion cannot break this bond efficiently.
The Industrial Process:
-
High-Temperature Injection: The waste is injected into a rotary kiln incinerator operating at >1100°C .
-
Bond Scission: At this temperature, the
group decomposes. -
Scrubbing: The combustion releases Hydrogen Fluoride (HF). The exhaust gas is immediately passed through a Caustic Scrubber (NaOH) .
-
Reaction:
-
-
Compliance: This prevents the release of HF into the atmosphere, which is a regulatory violation (EPA/Clean Air Act).
Figure 2: Industrial destruction pathway. Note the critical scrubbing step required for fluorinated compounds.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
Tsang, W., Burgess, D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. [Link]
-
American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories: Best Practices for First-Year University Students. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
